molecular formula C11H13N5O4 B11747135 (1R,4R,7S)-3-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol

(1R,4R,7S)-3-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol

Cat. No.: B11747135
M. Wt: 279.25 g/mol
InChI Key: GHKDRNDFVCEETA-FHAWUSBBSA-N
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Description

(1R,4R,7S)-3-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a purine base, which is a key component in many biological molecules such as DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,7S)-3-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic ring system and the introduction of the purine base. Common synthetic routes may involve:

    Cyclization reactions: To form the bicyclic structure.

    Nucleophilic substitution: To introduce the purine base.

    Hydroxylation: To add the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,7S)-3-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The purine base can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions on the purine base could yield various alkylated or acylated products.

Scientific Research Applications

(1R,4R,7S)-3-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes due to its structural similarity to nucleotides.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

Mechanism of Action

The mechanism of action of (1R,4R,7S)-3-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol involves its interaction with various molecular targets. The purine base allows it to interact with enzymes and receptors involved in nucleotide metabolism. This interaction can modulate the activity of these enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, but with different functional groups.

Uniqueness

What sets (1R,4R,7S)-3-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol apart is its unique bicyclic structure, which is not found in naturally occurring nucleosides. This unique structure may confer different biological properties and potential therapeutic applications.

Properties

Molecular Formula

C11H13N5O4

Molecular Weight

279.25 g/mol

IUPAC Name

(1R,4R,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6-,7+,10?,11-/m1/s1

InChI Key

GHKDRNDFVCEETA-FHAWUSBBSA-N

Isomeric SMILES

C1[C@@]2([C@H]([C@@H](O1)C(O2)N3C=NC4=C(N=CN=C43)N)O)CO

Canonical SMILES

C1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)N)O)CO

Origin of Product

United States

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